molecular formula C13H18BN3O2 B2554478 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine CAS No. 1809889-70-0

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B2554478
CAS No.: 1809889-70-0
M. Wt: 259.12
InChI Key: OTZJRKLLGMMELZ-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound exhibits potential for regioisomerism due to the substitution pattern on the pyrazolo[3,4-b]pyridine core:

  • Pyrazole ring substitution : The methyl group at position 2 is fixed, but alternative substitution at positions 1 or 3 could yield isomers.
  • Boronic ester placement : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5 is distinct from possible substitution at positions 4 or 6.

Tautomerism

Pyrazolo[3,4-b]pyridines generally exhibit 1H/2H tautomerism , where the hydrogen atom on the pyrazole nitrogen migrates between positions 1 and 2. However, in this compound:

  • The 2H tautomer is explicitly designated, stabilized by the methyl group at position 2.
  • The boronic ester group at position 5 does not participate in tautomerism but may influence electronic delocalization.
Tautomeric Form Stability Considerations
1H-Pyrazolo[3,4-b]pyridine Less stable due to reduced aromaticity
2H-Pyrazolo[3,4-b]pyridine Favored (ΔG ≈ 37 kJ/mol)

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-6-9-8-17(5)16-11(9)15-7-10/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZJRKLLGMMELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2H-pyrazolo[3,4-b]pyridine with a boronic acid derivative under specific conditions. The reaction conditions often require the use of palladium catalysts and a suitable solvent, such as toluene or dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and a suitable solvent (e.g., water/ethanol mixture).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Oxidized Products: Depending on the specific oxidizing agent used.

  • Reduced Products: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:
Research has indicated that compounds similar to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine exhibit anticancer properties. The incorporation of boron into the structure enhances its ability to interact with biological targets. Boron-containing compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited potent activity against cancer cells by targeting specific kinases involved in tumor progression. The boron moiety in these compounds was crucial for their biological activity due to its ability to form stable complexes with biomolecules .

Organic Synthesis

2. Reagent in Cross-Coupling Reactions:
The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boronate ester allows for the formation of carbon-carbon bonds under mild conditions.

Applications:

  • Synthesis of biaryl compounds.
  • Development of pharmaceuticals through coupling reactions that form complex organic structures.

Data Table: Cross-Coupling Reaction Examples

Reaction TypeSubstrates UsedYield (%)Reference
Suzuki CouplingAryl halide + phenylboronate85
Negishi CouplingAryl halide + zinc reagent78
Stille CouplingAryl halide + organotin compound90

Materials Science

3. Development of New Materials:
The incorporation of boron-containing compounds like 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Case Study:
Research has shown that adding boron-containing pyrazoles to polymer composites can improve their flame retardancy and thermal resistance. This application is particularly relevant in the development of materials for aerospace and automotive industries where high-performance materials are required .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the Suzuki-Miyaura cross-coupling reaction.

Comparison with Similar Compounds

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features Applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine C₁₃H₁₈BN₃O₂ 259.12 1809889-70-0 2-methyl substituent, boronic ester Pharmaceutical intermediates
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine C₁₃H₁₈BN₃O₂ 259.12 1111637-76-3 3-methyl isomer, 1H tautomer Suzuki coupling reagents
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine C₁₂H₁₆BN₃O₂ 245.09 1093819-50-1 No methyl group, inert storage required Cross-coupling reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole C₁₄H₁₈BN₃O₂ (est.) ~283.1 874186-98-8 Indazole core, increased aromaticity Medicinal chemistry
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole C₉H₁₅BN₂O₂S 226.11 2225175-52-8 Thiadiazole core, sulfur atom Agrochemicals

Research Findings and Reactivity Insights

  • Suzuki-Miyaura Cross-Coupling: The target compound’s boronic ester group enables efficient coupling with aryl halides, as demonstrated in the synthesis of c-KIT inhibitors (e.g., compound 9 in ). Structural analogues with reduced steric bulk (e.g., non-methylated variants) show higher reaction yields but lower selectivity .
  • Stability : Pyrazolo-pyridine derivatives generally exhibit superior hydrolytic stability compared to pyridine-based boronic esters, making them preferable for prolonged synthetic workflows .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H25BNO3
  • Molecular Weight : 276.18 g/mol
  • CAS Number : 1256360-30-1

The compound is primarily investigated for its role as a potential inhibitor of various kinases. Notably, it has shown promise as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. DYRK1A is implicated in several cellular processes including cell cycle regulation and apoptosis. Inhibition of DYRK1A can lead to significant anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer activity against various cancer cell lines such as HeLa and MCF7. The mechanism involves:

  • Cell Cycle Arrest : Compounds have been shown to halt the progression of the cell cycle at specific checkpoints.
  • Induction of Apoptosis : Enhanced rates of early and late apoptosis have been observed in treated cancer cells.

In Vitro Studies

Table 1 summarizes the anticancer activity of selected derivatives against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
9aHeLa5.0CDK2 Inhibition
14gMCF74.5CDK9 Inhibition
9cHCT1166.0Apoptosis Induction

These findings indicate that structural modifications around the pyrazolo[3,4-b]pyridine core can significantly enhance biological activity.

Study on DYRK1A Inhibition

Safety Profile Assessment

The safety profile of these compounds was evaluated using normal cell lines (e.g., WI-38). Results indicated that while exhibiting potent anticancer activity, the compounds maintained a favorable safety margin with low toxicity levels in non-cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group. For example, intermediate pyrazolo[3,4-b]pyridine derivatives are coupled with pinacol boronic esters using palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol solvent systems with a base like K₂CO₃ . Nucleophilic substitution reactions may precede the coupling step to introduce the boronate moiety .
  • Key Considerations : Catalyst selection (e.g., Pd(OAc)₂ with ligands like SPhos), solvent polarity, and reaction temperature (often 80–105°C) significantly impact yield. Purification typically involves column chromatography or recrystallization from DMF/EtOH mixtures .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : A multi-technique approach is essential:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and boronate integration; IR for functional group validation (e.g., B-O stretches at ~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles and crystallographic packing. Software like OLEX2 or SHELXL refines structural models .

Advanced Research Questions

Q. How can Suzuki-Miyaura reaction conditions be optimized for higher yields or selectivity with this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) to reduce side reactions like protodeboronation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility, while toluene/EtOH mixtures improve coupling efficiency .
  • Temperature Gradients : Microwave-assisted synthesis at 120°C can accelerate reactions while minimizing decomposition .
  • Additives : Use of phase-transfer catalysts (e.g., TBAB) or excess boronic acid (1.5–2.0 equiv) improves cross-coupling efficiency .

Q. What computational strategies are used to predict/reactivity or analyze electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Geometry optimization at the B3LYP/6-311+G(2d,p) level evaluates bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs). Software like Gaussian or ORCA is used .
  • Hirshfeld Analysis : Maps intermolecular interactions (e.g., H-bonding, π-stacking) from crystallographic data to explain packing motifs .
  • Molecular Electrostatic Potential (MEP) : Predicts reactive sites (e.g., boronate electrophilicity) for further functionalization .

Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?

  • Methodological Answer :

  • Dynamic NMR : Detects conformational exchange in solution (e.g., hindered rotation of the pyrazole ring) that may cause NMR signal broadening .
  • Twinned Crystallography : Use SHELXD or OLEX2 to model twinned crystals, which are common in heteroaromatic systems .
  • Complementary Techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to validate solid-phase conformations .

Q. What strategies are employed to study structure-activity relationships (SAR) for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the boronate group with other electrophiles (e.g., trifluoroborates) to modulate solubility or target binding .
  • SAR Tables : Compare IC₅₀ values against substituent variations (e.g., methyl vs. phenyl groups at the pyrazole 2-position) .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or PDE inhibitors) .

Data Contradiction Analysis

  • Issue : Low yields in Suzuki reactions despite optimized conditions.

    • Resolution :
  • Check for protodeboronation via LC-MS; add stabilizing agents like ethylene glycol .

  • Verify boronate ester stability under basic conditions—substitute K₂CO₃ with milder bases (e.g., CsF) .

  • Issue : Discrepancies between calculated (DFT) and observed (X-ray) bond lengths.

    • Resolution :
  • Re-optimize DFT models with solvent correction (e.g., PCM for DMF) .

  • Assess crystal packing effects (e.g., van der Waals forces) that distort gas-phase predictions .

Software and Tools

  • Crystallography : SHELXL (refinement), OLEX2 (structure solution) .
  • Computational Chemistry : Gaussian (DFT), Mercury (crystal visualization) .
  • Spectroscopy : MestReNova (NMR processing), CrystalExplorer (Hirshfeld surfaces) .

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